(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid
Overview
Description
(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7ClO4 and its molecular weight is 214.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid are known to be used as comonomers for polymers synthesized from 3,4-ethylenedioxythiophene (edot) or edot derivatives . These polymers are designed to introduce controlled amounts of hydrophilicity into the resulting copolymers .
Mode of Action
It can be inferred from the related compound, 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid, that it may interact with its targets by introducing hydrophilic properties into the resulting copolymers . This can enhance the interaction of these polymers with living tissues .
Biochemical Pathways
Dioxins and dioxin-like compounds, which include a group of structurally related chemicals of dibenzofurans and dibenzo-p-dioxins, are known to be metabolized through two major catabolic routes: lateral and angular dioxygenation pathways .
Pharmacokinetics
It is known that dioxins and dioxin-like compounds are generally persistent in the environment, resistant towards metabolism, hydrophobic and lipophilic, and hence bioaccumulate in the fatty tissues of animals and humans .
Result of Action
It can be inferred from the related compound, 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid, that it may result in copolymers with increased bioactivity .
Action Environment
The action of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can be influenced by various environmental factors. For instance, the related compound, 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid, forms a crystalline solid at room temperature . Its thermal stability and the morphology of its crystals can influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways . Additionally, ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
The effects of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid is relatively stable under physiological conditions, but it can degrade over time, leading to the formation of various metabolites . These metabolites can have different effects on cellular function, depending on their concentration and the duration of exposure.
Dosage Effects in Animal Models
The effects of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism. For instance, high doses of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid have been associated with toxic effects, such as liver damage and disruption of normal hormone signaling pathways . These effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The metabolic pathways of this compound can lead to the formation of various metabolites, which can further participate in different biochemical processes. The effects on metabolic flux and metabolite levels depend on the concentration and activity of the enzymes involved.
Transport and Distribution
The transport and distribution of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation. The distribution of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid within tissues can affect its overall biological effects.
Subcellular Localization
The subcellular localization of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can also affect its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
(2R)-6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-5-1-2-6-7(3-5)13-4-8(14-6)9(11)12/h1-3,8H,4H2,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHNWDHFZWYPIJ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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